6-(Bromomethyl)pteridine-2,4-diamine
Overview
Description
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a compound with the molecular formula C7H8Br2N6 and a molecular weight of 335.99 . It is a potent inhibitor of the enzyme nitroaldolase (EC 1.2.1.22) and has been shown to inhibit cell growth in murine leukemia cells .
Synthesis Analysis
The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide involves the conversion of 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide through treatment with hydrobromic acid. This method allows for the direct attachment of the pteridinylmethyl group to side-chain precursors of folic acid analogs, demonstrating a significant approach for synthesizing complex molecules with potential biological activities.Molecular Structure Analysis
The molecular structure of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide can be characterized through various spectroscopic techniques. The crystal and molecular structure of related pteridine compounds have been elucidated through X-ray analysis, revealing details about their covalent and intramolecular interactions.Chemical Reactions Analysis
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide undergoes nucleophilic displacement reactions to produce a variety of pteridine derivatives. These reactions are essential for the synthesis of compounds with no antileukemic activity but are valuable for the exploration of pteridine chemistry and potential biological applications.Physical And Chemical Properties Analysis
The physical properties of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, including solubility, melting point, and crystalline structure, are closely related to their chemical structure . The detailed analysis of these properties is crucial for understanding the compound’s behavior in various chemical environments and for optimizing conditions for its use in synthesis and applications.Scientific Research Applications
Pharmaceutical Research
6-(Bromomethyl)pteridine-2,4-diamine: is a key intermediate in the synthesis of various pharmaceutical compounds. It has been used in the preparation of novel methotrexate derivatives , which serve as antirheumatic agents . Additionally, it plays a role in the development of pteridine reductase inhibitors , which are explored for their potential in treating parasitic diseases .
Medicinal Chemistry
In medicinal chemistry, this compound is instrumental in the synthesis of complex molecules with potential biological activities. Its bromomethyl group facilitates the attachment of pteridinylmethyl groups to side-chain precursors of folic acid analogs, which are crucial in the study of folate antagonists and antimalarial agents.
Analytical Chemistry
The compound’s derivatives can be characterized through various spectroscopic techniques, providing insights into their reactivity and potential for further modifications. This is essential for understanding the behavior of these compounds in different chemical environments and optimizing conditions for their use in synthesis and applications .
Chemical Synthesis
6-(Bromomethyl)pteridine-2,4-diamine: undergoes nucleophilic displacement reactions to produce a variety of pteridine derivatives. These derivatives are valuable for exploring pteridine chemistry and potential biological applications, even if they do not exhibit antileukemic activity.
Industrial Uses
This compound finds applications in the chemical industry as well. It is used as an intermediate in the synthesis of dyes, photosensitive materials, and catalysts. Its stability and reactivity make it a valuable component in the production of various industrial chemicals .
Biochemistry Applications
In biochemistry, the compound is used for enzyme inhibition studies. It has shown potential as an inhibitor of the enzyme nitroaldolase , which is involved in cell growth regulation. This property is being explored to understand and potentially treat certain types of leukemia .
Mechanism of Action
Target of Action
The primary target of 6-(Bromomethyl)pteridine-2,4-diamine is thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
6-(Bromomethyl)pteridine-2,4-diamine interacts with its target by inhibiting the function of thymidylate synthase . It also affects membrane transport and chloride ion influx, which are necessary for the proliferation of tumor cells .
Biochemical Pathways
By inhibiting thymidylate synthase, 6-(Bromomethyl)pteridine-2,4-diamine disrupts the synthesis of dTMP. This leads to a decrease in the availability of thymidine for DNA synthesis, thereby inhibiting the replication of DNA . The compound also affects the biochemical pathways related to membrane transport and chloride ion influx .
Pharmacokinetics
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound may have specific storage requirements to maintain its stability and bioavailability.
Result of Action
The inhibition of DNA replication by 6-(Bromomethyl)pteridine-2,4-diamine can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . This makes the compound a potential candidate for cancer therapy .
Action Environment
The action of 6-(Bromomethyl)pteridine-2,4-diamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may in turn influence its interaction with its target . Additionally, the temperature and the presence of other substances in the environment can also affect the stability and efficacy of the compound .
Safety and Hazards
properties
IUPAC Name |
6-(bromomethyl)pteridine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBZALCJHZGKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208106 | |
Record name | 6-Bromomethyl-2,4-pteridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)pteridine-2,4-diamine | |
CAS RN |
59368-16-0 | |
Record name | 6-Bromomethyl-2,4-pteridinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059368160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromomethyl-2,4-pteridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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